molecular formula C6H6N4S B13684936 5-Amino-3-(3-thienyl)-1H-1,2,4-triazole

5-Amino-3-(3-thienyl)-1H-1,2,4-triazole

Cat. No.: B13684936
M. Wt: 166.21 g/mol
InChI Key: CASYQPXYIPBRPR-UHFFFAOYSA-N
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Description

5-Amino-3-(3-thienyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-thienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with α-haloketones, which leads to the formation of the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-thienyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Amino-3-(3-thienyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-thienyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,2,4-triazole: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and biological activity.

    3-(2-Thienyl)-1H-1,2,4-triazole: Similar structure but with different substitution patterns, leading to variations in activity and applications.

Uniqueness

5-Amino-3-(3-thienyl)-1H-1,2,4-triazole is unique due to the presence of both the triazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and broadens its range of biological activities compared to simpler analogs .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

5-thiophen-3-yl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H6N4S/c7-6-8-5(9-10-6)4-1-2-11-3-4/h1-3H,(H3,7,8,9,10)

InChI Key

CASYQPXYIPBRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC(=NN2)N

Origin of Product

United States

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